molecular formula C13H14N2O4 B1517486 1-(2-acetamidoacetyl)-2,3-dihydro-1H-indole-5-carboxylic acid CAS No. 1097060-91-7

1-(2-acetamidoacetyl)-2,3-dihydro-1H-indole-5-carboxylic acid

Cat. No.: B1517486
CAS No.: 1097060-91-7
M. Wt: 262.26 g/mol
InChI Key: QBULSPIWJRTQLQ-UHFFFAOYSA-N
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Description

The compound “1-(2-acetamidoacetyl)-2,3-dihydro-1H-indole-5-carboxylic acid” is also known as “3-[(2-acetamidoacetyl)amino]propanoic acid” with the molecular formula C7H12N2O4 . It is an organic compound that is used in various applications .


Synthesis Analysis

The synthesis of this compound could involve the use of two sequential enzymes that perform steps in sialic acid synthesis . These enzymes produce N-acetylglucosamine (GlcNAc), which has promising applications in the food, energy, and pharmaceutical industries . Another method could involve the dehydration of ethanoic acid to produce ethanoic anhydride .


Molecular Structure Analysis

The molecular structure of this compound involves the presence of N-acetyl-glucosides . The enzyme’s crystal structure varies slightly across organisms, but is characterized by three or four domains with one active site .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can react with water to form carboxylic acids . It can also react with alcohols to form esters and with amines to form amides .

Scientific Research Applications

Crystal Structure and Hydrogen Bonding

Research on similar compounds, such as 7-acetamido-2-aryl-5-bromoindoles, has provided insights into the crystal structure and hydrogen bonding networks, highlighting the importance of these structural features in their chemical properties and potential interactions with biological targets. The structural elucidation of these compounds through X-ray crystallography and DFT calculations confirms the significance of hydrogen bonding and π-stacking in their stability and reactivity (Mphahlele, 2018).

Design and Synthesis for Bioactivity

The design and synthesis of indole acetamide derivatives have been explored for their anti-inflammatory activity, demonstrating the utility of these compounds in drug discovery. Molecular docking and in silico studies have been employed to evaluate their potential as cyclooxygenase inhibitors, suggesting their relevance in therapeutic applications. The comprehensive characterization of these compounds, including structural determination through single crystal X-ray diffraction and DFT calculations, supports their development as bioactive molecules (Al-Ostoot et al., 2020).

Phytohormone Analogues and Plant Growth Regulation

Research into the synthesis of stable isotope-labeled metabolites of indole-3-acetic acid, a key phytohormone, has led to the development of analogues significant for understanding plant growth and development. Such studies underscore the role of synthetic analogues in elucidating the physiological functions of natural compounds (Ilić et al., 1997).

Novel Indole Derivatives Synthesis

The synthesis of novel indole derivatives, such as indole-benzimidazoles, highlights the chemical versatility and potential for creating compounds with unique properties. These synthetic endeavors contribute to the expansion of chemical libraries for drug discovery and material science applications (Wang et al., 2016).

Antiplasmodial Properties

Novel N-(3-trifluoroacetyl-indol-7-yl) acetamides have been investigated for their in vitro antiplasmodial properties, showcasing the potential of indole derivatives in combating malaria. Through molecular docking studies, these compounds have been analyzed for their interaction with plasmodial enzymes, highlighting their therapeutic potential (Mphahlele et al., 2017).

Mechanism of Action

The compound works by specifically hydrolyzing N-acetyl-glucosides . This action is important in the breakdown of oligosaccharides in the presence of water .

Future Directions

The compound and its related enzymes have promising applications in various industries, including the food, energy, and pharmaceutical industries . They can be used for the synergistic degradation of chitin with endo-chitinases and for the production of sialic acid, bioethanol, single-cell proteins, and pharmaceutical therapeutics .

Properties

IUPAC Name

1-(2-acetamidoacetyl)-2,3-dihydroindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-8(16)14-7-12(17)15-5-4-9-6-10(13(18)19)2-3-11(9)15/h2-3,6H,4-5,7H2,1H3,(H,14,16)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBULSPIWJRTQLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N1CCC2=C1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-acetamidoacetyl)-2,3-dihydro-1H-indole-5-carboxylic acid
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1-(2-acetamidoacetyl)-2,3-dihydro-1H-indole-5-carboxylic acid
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1-(2-acetamidoacetyl)-2,3-dihydro-1H-indole-5-carboxylic acid

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